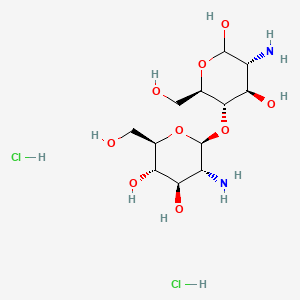
Chitobiose dihydrochloride
描述
Chitobiose dihydrochloride is a chitosan oligosaccharide, specifically a dimer of β-1,4-linked glucosamine units. It is a derivative of chitosan, which is obtained from the deacetylation of chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi . This compound has the chemical formula C12H26Cl2N2O9 and a molecular weight of 413.25 g/mol .
准备方法
Chitobiose dihydrochloride can be synthesized through the enzymatic or chemical hydrolysis of chitosan. The process involves the use of chitosanases, which are enzymes that specifically cleave the β-1,4-glycosidic bonds in chitosan, resulting in the formation of chitooligosaccharides, including chitobiose . Industrial production methods often involve the use of microbial fermentation to produce chitosanases, followed by the enzymatic hydrolysis of chitosan under controlled conditions .
化学反应分析
Chitobiose dihydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce chitobionic acid.
Reduction: It can be reduced to form chitobiose alcohol.
Substitution: This compound can undergo substitution reactions to form derivatives such as N-acetyl chitobiose.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acetylating agents for substitution reactions . The major products formed from these reactions include chitobionic acid, chitobiose alcohol, and N-acetyl chitobiose .
科学研究应用
Chitobiose dihydrochloride has a wide range of scientific research applications, including:
作用机制
Chitobiose dihydrochloride exerts its effects through the hydrolysis of β-1,4-glycosidic bonds in chitin, facilitated by chitinase enzymes. This hydrolysis results in the formation of low-molecular-weight products such as chitooligosaccharides and N-acetylglucosamine . These products have various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties .
相似化合物的比较
Chitobiose dihydrochloride is similar to other chitooligosaccharides, such as chitotriose and chitotetraose, which are also derived from the hydrolysis of chitosan. this compound is unique in its specific dimeric structure, which gives it distinct chemical and biological properties . Other similar compounds include:
Chitotriose: A trimer of β-1,4-linked glucosamine units.
Chitotetraose: A tetramer of β-1,4-linked glucosamine units.
N-acetyl chitobiose: A derivative of chitobiose with acetyl groups attached.
This compound’s unique structure and properties make it valuable for specific applications in research and industry.
属性
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O9.2ClH/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12;;/h3-12,15-20H,1-2,13-14H2;2*1H/t3-,4-,5-,6-,7-,8-,9-,10-,11?,12+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSWPIQMUDKRHR-SORUAGQPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)CO)N)O)O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















